
zinc;1,3-dimethylbenzene-5-ide;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,3-dimethylbenzene-5-ide;iodide typically involves the reaction of zinc with 1,3-dimethylbenzene in the presence of an iodide source. One common method is to react zinc dust with 1,3-dimethylbenzene and iodine under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the organozinc compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Zinc;1,3-dimethylbenzene-5-ide;iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions, often involving catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of organozinc compounds with different functional groups.
Aplicaciones Científicas De Investigación
Zinc;1,3-dimethylbenzene-5-ide;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving zinc’s role in biological systems, including enzyme function and cellular processes.
Medicine: Research into its potential therapeutic applications, such as antimicrobial properties or as a precursor for drug development, is ongoing.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and properties.
Mecanismo De Acción
The mechanism by which zinc;1,3-dimethylbenzene-5-ide;iodide exerts its effects involves the interaction of the zinc center with various molecular targets. Zinc can act as a Lewis acid, facilitating reactions by stabilizing negative charges or activating substrates. The 1,3-dimethylbenzene moiety can participate in aromatic substitution reactions, while the iodide ion can act as a leaving group in nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Zinc;1,2-dimethylbenzene-5-ide;iodide
- Zinc;1,4-dimethylbenzene-5-ide;iodide
- Zinc;1,3-dimethylbenzene-5-ide;bromide
Uniqueness
Zinc;1,3-dimethylbenzene-5-ide;iodide is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its 1,2- and 1,4-dimethylbenzene counterparts.
Propiedades
Fórmula molecular |
C8H9IZn |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
zinc;1,3-dimethylbenzene-5-ide;iodide |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BSYFSJQVIZBAMI-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C[C-]=C1)C.[Zn+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



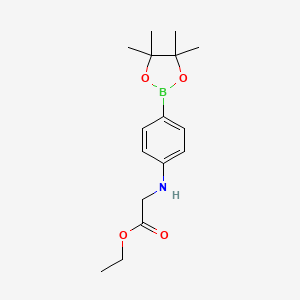
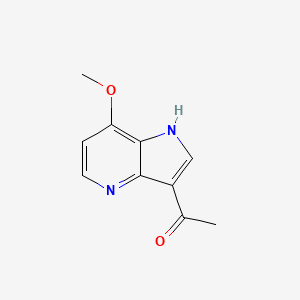
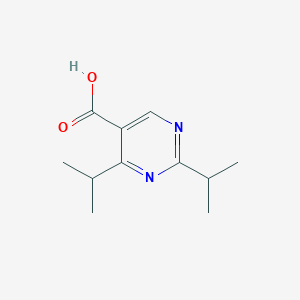
![Methyl 15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12095349.png)

![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)
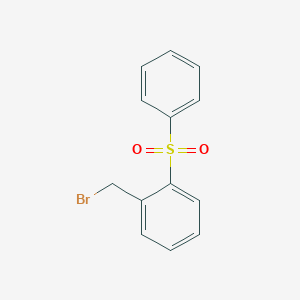

![2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)

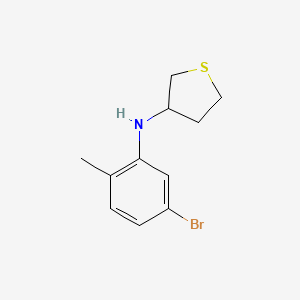
![(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B12095388.png)

